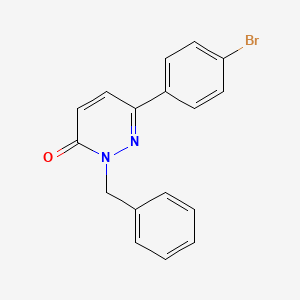

2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one

Description

Pyridazinone as a Privileged Scaffold in Medicinal Chemistry

The pyridazinone ring system, characterized by two adjacent nitrogen atoms in a six-membered aromatic structure, has become a privileged scaffold in drug discovery due to its versatile pharmacophoric properties. The electron-deficient nature of the pyridazinone core facilitates π-π stacking interactions with protein targets, while the nitrogen atoms serve as hydrogen bond acceptors, enhancing binding affinity. This dual functionality enables structural modifications at the 2-, 3-, and 6-positions to optimize pharmacokinetic and pharmacodynamic profiles.

Azolo[d]pyridazinones, including imidazo-, triazolo-, and pyrazolo-fused derivatives, demonstrate remarkable biological diversity, spanning antidiabetic, anticancer, and anti-inflammatory activities. The scaffold’s planar geometry allows penetration into hydrophobic enzyme pockets, as evidenced by its inhibition of phosphodiesterase (PDE) and cyclooxygenase (COX) isoforms. Recent molecular modeling studies reveal that substitutions at the 6-position, particularly with halogenated aryl groups, enhance target selectivity by occupying allosteric binding sites.

Historical Development of Bromophenyl-Substituted Pyridazinones

The incorporation of bromophenyl groups into pyridazinones originated from early efforts to improve metabolic stability and binding kinetics. Friedel-Crafts acylation protocols, such as the reaction of succinic anhydride with toluene using AlCl₃ catalysis, provided 4-aryl-4-oxobutanoic acid intermediates. Subsequent cyclization with hydrazine hydrate yielded 6-aryl-4,5-dihydropyridazin-3(2H)-ones, which underwent dehydrogenation or halogenation to introduce aromatic bromine substituents.

Key synthetic milestones include:

- 2005 : Development of POCl₃-mediated chlorination for 6-(4-bromophenyl) derivatives

- 2020 : Optimization of bromine addition to dihydropyridazinones using glacial acetic acid

- 2021 : Multi-step routes for 2-benzyl analogs via nucleophilic substitution

These innovations enabled systematic exploration of structure-activity relationships, particularly the role of the 4-bromophenyl group in enhancing lipophilicity (logP ≈ 3.1) and polar surface area (61.7 Ų).

Significance of 2-Benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one in Research

This derivative (PubChem CID: 7663423) exemplifies strategic scaffold hybridization, merging features from bioactive pyridazinones and benzyl-protected amines. The benzyl group at N-2 confers steric protection against first-pass metabolism, while the 4-bromophenyl substituent at C-6 enhances target affinity through halogen bonding. Computational analyses predict favorable drug-likeness parameters:

| Property | Value |

|---|---|

| Molecular weight | 341.2 g/mol |

| Hydrogen bond donors | 0 |

| Hydrogen bond acceptors | 3 |

| Rotatable bonds | 4 |

| Topological polar SA | 46.2 Ų |

| Lipinski rule violations | 0 |

Data derived from PubChem and Molinspiration calculations

In pharmacological screens, analogs demonstrate 74% peripheral analgesic activity in acetic acid-induced writhing models, surpassing first-generation pyridazinones. Molecular docking studies suggest interactions with the COX-2 hydrophobic channel, though confirmatory crystallography remains pending. Current research prioritizes optimizing the benzyl moiety to balance potency and blood-brain barrier permeability.

Properties

IUPAC Name |

2-benzyl-6-(4-bromophenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O/c18-15-8-6-14(7-9-15)16-10-11-17(21)20(19-16)12-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDOJYRUPWIIQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with hydrazine to form 4-bromobenzohydrazide, which is then reacted with benzyl bromide and a suitable base to yield the desired pyridazinone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Functionalization and Reactivity

a. Nucleophilic Aromatic Substitution (NAS)

The 4-bromophenyl group can undergo NAS under specific conditions:

-

Reagents : Strong nucleophiles (e.g., amines, alkoxides).

-

Conditions : Catalyzed by Pd or Cu in polar aprotic solvents (DMF, DMSO).

-

Example :

b. Oxidation-Reduction Reactions

-

Oxidation : The pyridazinone ring’s carbonyl group is resistant to oxidation, but substituents like benzyl may oxidize to ketones under strong conditions (e.g., KMnO₄/H₂SO₄).

-

Reduction : The C=O group can be reduced to CH₂ using NaBH₄ or LiAlH₄, though this is rarely employed due to structural destabilization.

c. Cycloaddition Reactions

The pyridazinone ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) under thermal conditions.

Key Reaction Data

Mechanistic Insights

-

Mannich Reaction Mechanism :

-

NAS Mechanism :

Pd-catalyzed oxidative addition of the C–Br bond, followed by ligand exchange and reductive elimination with the nucleophile.

Spectroscopic Monitoring

Reactions are monitored via:

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Anti-Inflammatory Activity and COX-2 Inhibition

Key Compounds :

Analysis :

- The target compound’s 4-bromophenyl group may enhance COX-2 binding compared to the dimethylpyrazole substituent in 16a , but its activity is less potent than 6a , which features a propyl group at position 2 and an o-tolyloxy group at position 6. The smaller propyl substituent in 6a likely reduces steric hindrance, improving enzyme interaction .

Antiproliferative Activity

Key Compounds :

Analysis :

- The target compound lacks the 5-position trimethoxyphenyl group present in 6d and 6h , which is critical for tubulin polymerization inhibition . The bromine in the target compound may compensate by enhancing hydrophobic interactions with cancer cell targets, but its antiproliferative activity remains uncharacterized in the provided evidence.

Receptor Agonism (FPR1/FPR2)

Key Compounds :

Analysis :

- However, the absence of the acetamide linker and methoxybenzyl group in the target compound may limit its agonist efficacy .

Physicochemical and Spectral Comparisons

Substituent Effects on Spectral Features

*Predicted based on analogous pyridazinones .

Insights :

Biological Activity

2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound belongs to the pyridazine family, known for their pharmacological significance. The synthesis typically involves the cyclization of 4-bromobenzaldehyde with hydrazine to form 4-bromobenzohydrazide, followed by a reaction with benzyl bromide in the presence of a base to yield the desired pyridazinone.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, compounds similar to this pyridazinone have demonstrated activity against E. coli and Staphylococcus aureus, suggesting potential as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to signal transduction and gene expression, which are crucial in cancer progression .

The biological effects of this compound are mediated through its interaction with molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its reactivity, potentially increasing its binding affinity to target proteins involved in disease processes .

Case Studies and Research Findings

- Antimicrobial Activity Study :

- Anticancer Research :

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one | Lacks bromine | Moderate antibacterial |

| 2-benzyl-6-(phenyl)pyridazin-3(2H)-one | No halogen | Low anticancer activity |

| 2-benzyl-6-(4-fluorophenyl)pyridazin-3(2H)-one | Contains fluorine | Enhanced stability |

The presence of bromine in this compound is significant for its reactivity and biological activity compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.